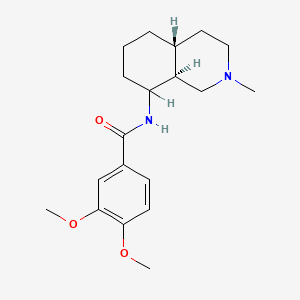![molecular formula C4H6F5OP B13753505 Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)
Pentafluoro[1,1'-oxybis[ethane]]phosphorus
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluoro[1,1’-oxybis[ethane]]phosphorus is a chemical compound with the molecular formula C4H6F5OP and a molar mass of 196.055617 g/mol . This compound is known for its unique structure, which includes five fluorine atoms, an oxygen bridge, and a phosphorus atom. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of pentafluoro[1,1’-oxybis[ethane]]phosphorus involves specific reaction conditions and reagents. One common method includes the reaction of ethylene oxide with phosphorus pentafluoride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction and optimizing the conditions for higher yield and purity.
Chemical Reactions Analysis
Pentafluoro[1,1’-oxybis[ethane]]phosphorus undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different phosphorus oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
Pentafluoro[1,1’-oxybis[ethane]]phosphorus has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of pentafluoro[1,1’-oxybis[ethane]]phosphorus involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with various substrates. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability, making it an effective reagent in different chemical reactions .
Comparison with Similar Compounds
Pentafluoro[1,1’-oxybis[ethane]]phosphorus can be compared with other similar compounds, such as:
Hexafluoroethane: Similar in having multiple fluorine atoms but lacks the phosphorus and oxygen bridge.
Phosphorus pentafluoride: Contains phosphorus and fluorine but lacks the ethane and oxygen components.
Trifluoroethanol: Contains fluorine and ethane but lacks the phosphorus component.
The uniqueness of pentafluoro[1,1’-oxybis[ethane]]phosphorus lies in its specific combination of fluorine, oxygen, and phosphorus, which imparts distinctive chemical properties and reactivity .
Properties
Molecular Formula |
C4H6F5OP |
|---|---|
Molecular Weight |
196.06 g/mol |
IUPAC Name |
[1,2,2,2-tetrafluoro-1-(1-fluoroethoxy)ethyl]phosphane |
InChI |
InChI=1S/C4H6F5OP/c1-2(5)10-4(9,11)3(6,7)8/h2H,11H2,1H3 |
InChI Key |
VVYPPSUTNXOYLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(C(F)(F)F)(F)P)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



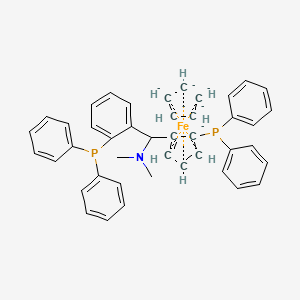


![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
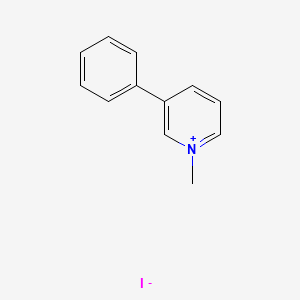
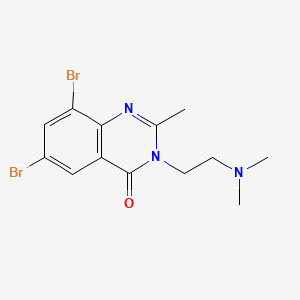
![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)

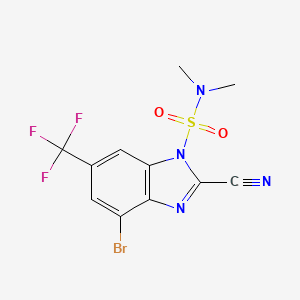
![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)

